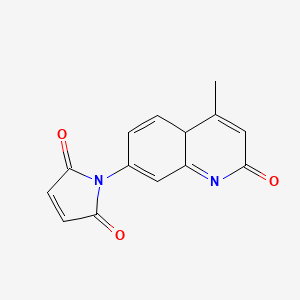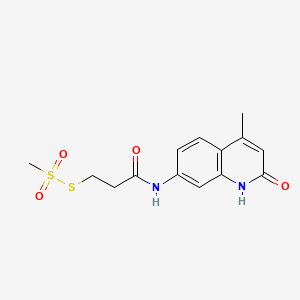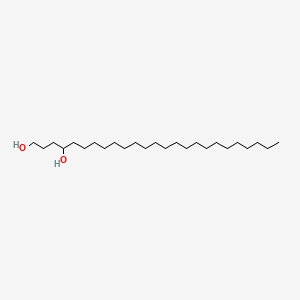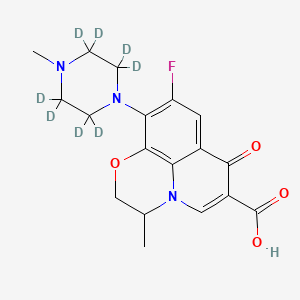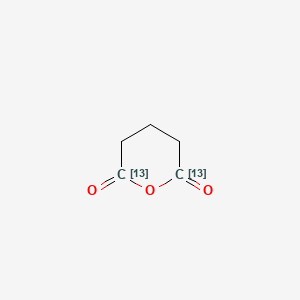
Glutaric Anhydride-1,5-13C2
Vue d'ensemble
Description
Glutaric Anhydride-1,5-13C2 is a specialized chemical compound used primarily in scientific research. It is a stable isotope-labeled compound, where two carbon atoms are replaced with the carbon-13 isotope. This compound has the molecular formula C3^13C2H6O3 and a molecular weight of 116.08 g/mol . It is typically used in proteomics research and other advanced scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutaric Anhydride-1,5-13C2 involves the incorporation of carbon-13 isotopes into the glutaric anhydride structure. This can be achieved through various synthetic routes, including the reaction of labeled glutaric acid with acetic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature control to ensure the incorporation of the isotopes without degradation of the compound.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and advanced synthesis techniques to ensure the consistent incorporation of carbon-13 isotopes. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Glutaric Anhydride-1,5-13C2 undergoes various chemical reactions, including:
Hydrolysis: Converts the anhydride to glutaric acid in the presence of water.
Esterification: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Aminolysis: Amines under controlled temperature conditions.
Major Products
Hydrolysis: Glutaric acid.
Esterification: Glutaric esters.
Aminolysis: Glutaric amides.
Applications De Recherche Scientifique
Glutaric Anhydride-1,5-13C2 is widely used in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of labeled compounds for NMR spectroscopy.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Used in the production of polymers and corrosion inhibitors
Mécanisme D'action
The mechanism of action of Glutaric Anhydride-1,5-13C2 involves its ability to act as a labeling agent. The carbon-13 isotopes incorporated into the compound allow researchers to trace its interactions and transformations in various chemical and biological systems. This enables the study of molecular targets and pathways involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaric Anhydride: The non-labeled version of Glutaric Anhydride-1,5-13C2.
Succinic Anhydride: Another cyclic anhydride with similar reactivity.
Maleic Anhydride: A cyclic anhydride used in similar applications but with different reactivity profiles.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed molecular insights .
Propriétés
IUPAC Name |
(2,6-13C2)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNPISTIUFMLH-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)O[13C](=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
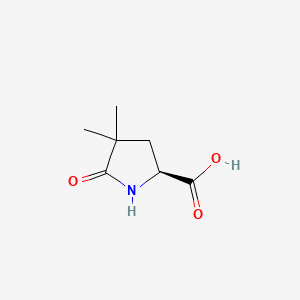

![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)
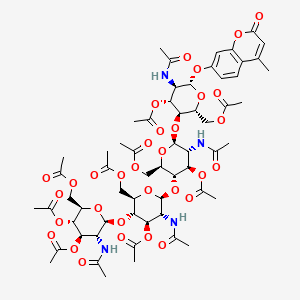
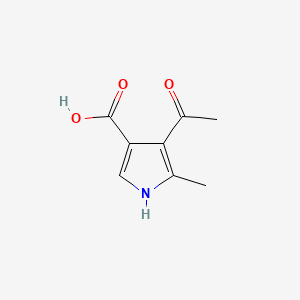

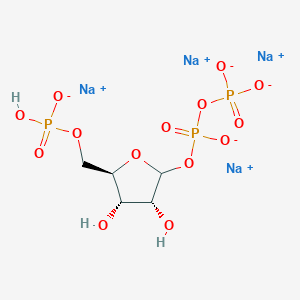
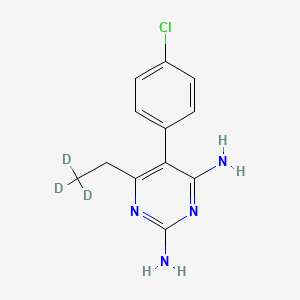
![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)
